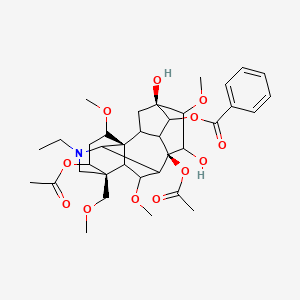

![molecular formula C40H67NO14 B10753086 KITASAMYCINS [A1 shown]](/img/structure/B10753086.png)

KITASAMYCINS [A1 shown]

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

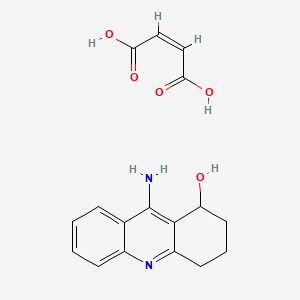

キタサマイシン: は、ストレプトマイセス・キタサトエンシスと呼ばれる細菌によって産生されるマクロライド系抗生物質です。様々な病原体に対して幅広い抗菌作用を持つことで知られています。 キタサマイシンは、レウコマイシンとも呼ばれ、キタサマイシン酢酸塩やキタサマイシン酒石酸塩など、いくつかの一般名があります .

準備方法

合成経路と反応条件: キタサマイシンは、主にストレプトマイセス・キタサトエンシスを用いた発酵によって生産されます。 発酵培地には、通常、グルコース、大豆粕、デンプン、塩化アンモニウム、リン酸一カリウム、硫酸マグネシウム、硫酸亜鉛、炭酸カルシウム、大豆油などが含まれています . このプロセスには、適切な培地で細菌を培養し、その後抗生物質を抽出して精製することが含まれます。

工業生産方法: キタサマイシンの工業生産には、いくつかの段階が含まれます。

平板ストレaking: 元の菌株を平板にストレakingして単一コロニーを作ります。

培養: 単一コロニーを傾斜面に転移して培養します。

胞子調製: 傾斜面から胞子を掻き取り、凍結乾燥した菌株管に調製します。

胞子懸濁液: 胞子懸濁液を調製し、傾斜面に塗布し、さらに培養します。

種培養: 胞子懸濁液を種培養培地に移し、種槽で培養します.

化学反応の分析

反応の種類: キタサマイシンは、酸化、還元、置換など、様々な化学反応を起こします。これらの反応は、化合物を修飾して抗菌作用を強化するために不可欠です。

一般的な試薬と条件: キタサマイシンを含む反応で使用される一般的な試薬には、酸化剤、還元剤、様々な溶媒などがあります。これらの反応の条件は、通常、最適な収率を確保するために、制御された温度とpHレベルが含まれます。

主な生成物: キタサマイシンの反応から生成される主な生成物には、キタサマイシン酢酸塩やキタサマイシン酒石酸塩などの様々な誘導体があります。 これらの誘導体は、化合物の安定性と効力を向上させるために使用されます .

科学研究への応用

キタサマイシンは、次のような幅広い科学研究への応用があります。

化学: キタサマイシンは、マクロライド系抗生物質とその化学的性質を研究するためのモデル化合物として使用されます。

生物学: 細菌耐性のメカニズムや抗生物質が細菌細胞に与える影響を研究するために使用されます。

科学的研究の応用

Kitasamycin has a wide range of scientific research applications, including:

Chemistry: Kitasamycin is used as a model compound for studying macrolide antibiotics and their chemical properties.

Biology: It is used to study the mechanisms of bacterial resistance and the effects of antibiotics on bacterial cells.

Industry: The compound is used in the pharmaceutical industry for the production of antibiotic formulations.

作用機序

キタサマイシンは、細菌のタンパク質合成を阻害することで効果を発揮します。細菌リボソームの50Sサブユニットに結合し、翻訳中のポリペプチド鎖の伸長を阻害します。 この作用は、細菌の成長と複製を効果的に停止させます .

類似化合物との比較

類似化合物: キタサマイシンは、エリトロマイシン、クラリスロマイシン、アジスロマイシンなどの他の化合物を含むマクロライド系抗生物質に属します。 これらの抗生物質は、作用機序は似ていますが、化学構造と活性スペクトルが異なります .

独自性: キタサマイシンは、ストレプトマイセス・キタサトエンシスによって特異的に産生され、幅広い抗菌作用を持つため、独自性があります。 他のマクロライド系抗生物質に対して耐性を示す可能性のある特定の病原体に対して特に効果的です .

結論

キタサマイシンは、幅広い抗菌作用を持つ貴重なマクロライド系抗生物質です。発酵による生産、多様な化学反応、幅広い科学研究への応用により、化学、生物学、医学、産業の分野で重要な化合物となっています。その作用機序を理解し、類似の化合物と比較することで、さらなる研究開発の可能性を示す独自の特性が明らかになります。

特性

分子式 |

C40H67NO14 |

|---|---|

分子量 |

786.0 g/mol |

IUPAC名 |

[(2S,3S,4R,6S)-6-[(2R,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate |

InChI |

InChI=1S/C40H67NO14/c1-22(2)18-30(45)53-38-26(6)51-32(21-40(38,7)48)54-35-25(5)52-39(34(47)33(35)41(8)9)55-36-27(16-17-42)19-23(3)28(43)15-13-11-12-14-24(4)50-31(46)20-29(44)37(36)49-10/h11-13,15,17,22-29,32-39,43-44,47-48H,14,16,18-21H2,1-10H3/t23-,24-,25-,26+,27+,28+,29-,32+,33-,34-,35?,36+,37+,38+,39+,40-/m1/s1 |

InChIキー |

IEMDOFXTVAPVLX-DFYLCTROSA-N |

異性体SMILES |

C[C@@H]1CC=CC=C[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H](C([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O |

正規SMILES |

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(6E)-6-[2-(1-hydroxypyridin-4-ylidene)ethylidene]cyclohexa-2,4-dien-1-ylidene]-4-methoxybenzenesulfonamide](/img/structure/B10753006.png)

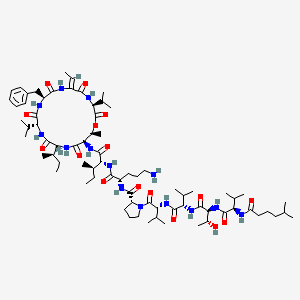

![[(2R,3R,4R,5R,6S,8R,10R,13R,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10753022.png)

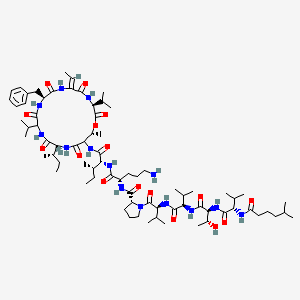

![[(1S,2R,3R,4R,5R,6S,8R,10R,13R,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10753034.png)

![[(2R,3R,4R,5R,6S,7S,8R,9S,13R,14R,16S,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10753044.png)

![N-[(4S)-2-[N-cyano-N'-[3-(difluoromethoxy)phenyl]carbamimidoyl]-5-(3,4-dichlorophenyl)-3,4-dihydropyrazol-4-yl]-N-ethyl-2-hydroxyacetamide](/img/structure/B10753065.png)